molecular formula C12H10BBrO2 B1274311 4'-Bromo-4-biphenylboronic Acid CAS No. 480996-05-2

4'-Bromo-4-biphenylboronic Acid

Cat. No. B1274311
M. Wt: 276.92 g/mol
InChI Key: HQAGDFJHKPSZHT-UHFFFAOYSA-N
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Description

4'-Bromo-4-biphenylboronic Acid is a compound that is closely related to various brominated biphenyl compounds which have been extensively studied for their applications in organic synthesis and materials science. These compounds are particularly interesting due to their ability to participate in various chemical reactions, including halodeboronation, Suzuki coupling, and carbonylative cyclization, which are pivotal in the synthesis of complex organic molecules and materials such as liquid crystal displays .

Synthesis Analysis

The synthesis of brominated biphenyl compounds can be achieved through various methods. For instance, 4-bromo-2-fluorobenzonitrile can be converted to 4-(2-Bromoacetyl)-3-fluorophenylboronic acid through a Grignard reaction, followed by protection and substitution steps, with an overall yield of 54% . Similarly, 4'-Bromobiphenyl-4-carboxylic acid can be synthesized from 4-bromodiphenyl using acetylation and haloform reactions, achieving a high yield of up to 95% . These methods demonstrate the feasibility of synthesizing brominated biphenyl derivatives with high efficiency and yield.

Molecular Structure Analysis

The molecular structure of brominated biphenyl boronic acids, such as 4-chloro- and 4-bromophenylboronic acids, has been analyzed using experimental techniques like Fourier transform Raman and infrared spectroscopy, as well as theoretical methods including Hartree–Fock and density functional harmonic calculations. These studies have provided insights into the most stable forms of these molecules and allowed for the assignment of vibrational bands, which are crucial for understanding the reactivity and properties of these compounds .

Chemical Reactions Analysis

Brominated biphenyl boronic acids are versatile reagents in various chemical reactions. For example, they can undergo halodeboronation to form aryl bromides and chlorides . They are also key intermediates in the synthesis of luminescent materials when used in cyclometalated Pd(II) and Ir(III) complexes . Furthermore, they can participate in Rh(I)-catalyzed carbonylative cyclization reactions with alkynes to produce indenones, a reaction that is influenced by the electronic and steric nature of the substituents on the alkynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated biphenyl boronic acids are influenced by their molecular structure. The presence of halogen atoms and the boronic acid group can affect their boiling points, solubility, and stability. These properties are essential for their application in organic synthesis, as they determine the conditions under which these compounds can be handled and reacted. The ortho-substituent on the phenyl ring, for example, has been shown to play a significant role in catalytic processes, such as the dehydrative condensation between carboxylic acids and amines .

Scientific Research Applications

Crystal Structure Analysis

4'-Bromo-4-biphenylboronic acid plays a significant role in crystallography, particularly in understanding the molecular interactions and packing in crystals. Research has highlighted its role in forming various conformations and interactions in crystal structures, which are crucial for the development of advanced materials and understanding molecular properties (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Enhancing Chemiluminescent Reactions

This compound is notable for enhancing chemiluminescent reactions, particularly in combination with other substances. For example, it has been used to amplify light emission in the horseradish peroxidase-catalyzed oxidation of pyridopyridazine derivatives, showcasing its potential in bioanalytical applications (Ji, Kondo, Aramaki, & Kricka, 1996).

Synergistic Effects in Biochemical Assays

4'-Bromo-4-biphenylboronic acid has been identified as having synergistic effects when used with other phenylboronic acids in biochemical assays. This synergy can lead to enhanced detection sensitivity and specificity, which is particularly useful in diagnostic and research settings (Kricka & Ji, 1997).

Development of New Chemical Compounds

It serves as an important intermediate in the synthesis of various chemical compounds. Its role in forming different chemical structures is crucial for the development of new materials and pharmaceuticals, as seen in various studies on compound synthesis (Quan-guo, 2007; Da, 2015; Ennis et al., 1999).

Applications in Polymer Chemistry

This chemical is also used in polymer chemistry, particularly in the synthesis of polymers with specific properties. For instance, it has been involved in the creation of copolymers for tailored light emission, demonstrating its utility in materials science and engineering (Neilson, Budy, Ballato, & Smith, 2007).

Pharmaceutical Research

In pharmaceutical research, 4'-Bromo-4-biphenylboronic acid is used in the synthesis of various biologically active compounds. Its role in creating new molecules can lead to the development of novel drugs and therapeutic agents (Zao, 2005; Avent et al., 2002).

Safety And Hazards

4’-Bromo-4-biphenylboronic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

[4-(4-bromophenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BBrO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAGDFJHKPSZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397173
Record name 4'-Bromo-4-biphenylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-4-biphenylboronic Acid

CAS RN

480996-05-2
Record name 4'-Bromo-4-biphenylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-4-biphenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

10.0 g (0.032 mol) of 4,4′-dibromobiphenyl was put in a 500 mL three neck flask, and nitrogen was substituted for air in the flask, and then 200 mL of tetrahydrofuran was added and stirred at −80° C. 20 mL (0.032 mol) of n-butyllithium (1.60 M hexane solution) was dropped into a reaction solution, and stirred for 1 hour at −80° C., and 40 mL (0.060 mol) of trimethyl borate was added and stirred for 1 hour while returning to room temperature. After 200 mL (1.0 mol/L) of hydrochloric acid water was added to the reaction solution, and stirred for about 12 hours, an organic layer was washed with a saturated sodium hydrogen carbonate solution and saturated saline, and then dried with magnesium sulfate. After the reaction solution was naturally filtered, a solid which was obtained by concentrating a filtrate, was recrystallized with a mixture of ethyl acetate and hexane. 3.7 g of 4-(4-bromophenyl)phenylboronic acid that was a target substance and was a white solid was obtained in a yield of 41% (Synthesis Scheme (e-1)).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Kakei, C Yamazaki, M Suzuki, A Nakamura… - The Plant …, 2015 - Wiley Online Library
… In particular, treatments with BBo, PPBo, MBBo and 4-bromo-4-biphenylboronic acid recovered the growth defect of a YUC1-overexpressing plant (Figure 2b), indicating that these …
Number of citations: 76 onlinelibrary.wiley.com
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org

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